molecular formula C31H31F3N2O7 B565068 2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid CAS No. 1356930-99-8

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B565068
CAS No.: 1356930-99-8
M. Wt: 600.591
InChI Key: ICWNIJYICLTHNX-CLSOAGJSSA-N
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Description

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and chiral centers, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically begins with the preparation of the benzazepine core, followed by the introduction of the acetic acid and trifluoroacetic acid moieties. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazepine derivatives and acetic acid analogs. These compounds share structural similarities but may differ in their functional groups and stereochemistry.

Uniqueness

The uniqueness of 2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWNIJYICLTHNX-CLSOAGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675668
Record name [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356930-99-8
Record name [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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